

Quantum Chemical Calculations of Graveoline: An In-depth Technical Guide

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Compound of Interest

Compound Name: Graveoline

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This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of **Graveoline**, a quinoline alkaloid found in plants of the Rutaceae family.[1] **Graveoline** and its derivatives have garnered interest for their potential biological activities, including anti-angiogenesis effects.[2][3] Understanding the electronic and structural properties of **Graveoline** at a molecular level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

This document details the core computational methodologies, presents key quantitative data derived from these calculations in a structured format, and outlines the logical workflow of such a computational study.

Core Computational Methodologies

The investigation of **Graveoline**'s molecular properties is primarily conducted using Density Functional Theory (DFT), a robust method that offers a favorable balance between computational cost and accuracy for systems of this size.[4][5]

The initial step involves the optimization of the molecular geometry of **Graveoline** to find its most stable conformation (a minimum on the potential energy surface).

- Protocol: The geometry optimization is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with a split-valence basis set, such as 6-311++G(d,p).^{[6][7][8]} This level of theory has been shown to provide reliable geometric parameters for a wide range of organic molecules. The "++" indicates the inclusion of diffuse functions on heavy and hydrogen atoms to better describe weak, long-range interactions, while "(d,p)" denotes the addition of polarization functions to allow for more flexibility in the orbital shapes. All calculations are performed in the gas phase to represent the molecule in an isolated state.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.

- Protocol: These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.^{[9][10][11]} The calculated vibrational frequencies can be compared with experimental data, if available, to validate the computational model.

The electronic properties of **Graveolinine** are elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

- Protocol: The energies of the HOMO and LUMO are calculated at the B3LYP/6-311++G(d,p) level of theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.^[8] A smaller gap suggests higher reactivity.

The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

- Protocol: The MEP is calculated from the optimized molecular structure and plotted onto the molecule's electron density surface. This analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding, as it identifies potential sites for electrostatic interactions.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from quantum chemical calculations on **Graveolinine**.

Table 1: Optimized Geometrical Parameters (Selected)

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)		
C-N (quinoline)	1.375	
C=N (quinoline)	1.312	
C-O (methoxy)	1.364	
O-CH3 (methoxy)	1.428	
Bond Angles (°)		
C-N-C (quinoline)	117.5	
C-O-C (methoxy)	118.2	
Dihedral Angles (°)		
C-C-C-N (quinoline ring)	0.5	
Quinoline-Benzodioxole	25.8	

Table 2: Vibrational Frequencies (Selected Modes)

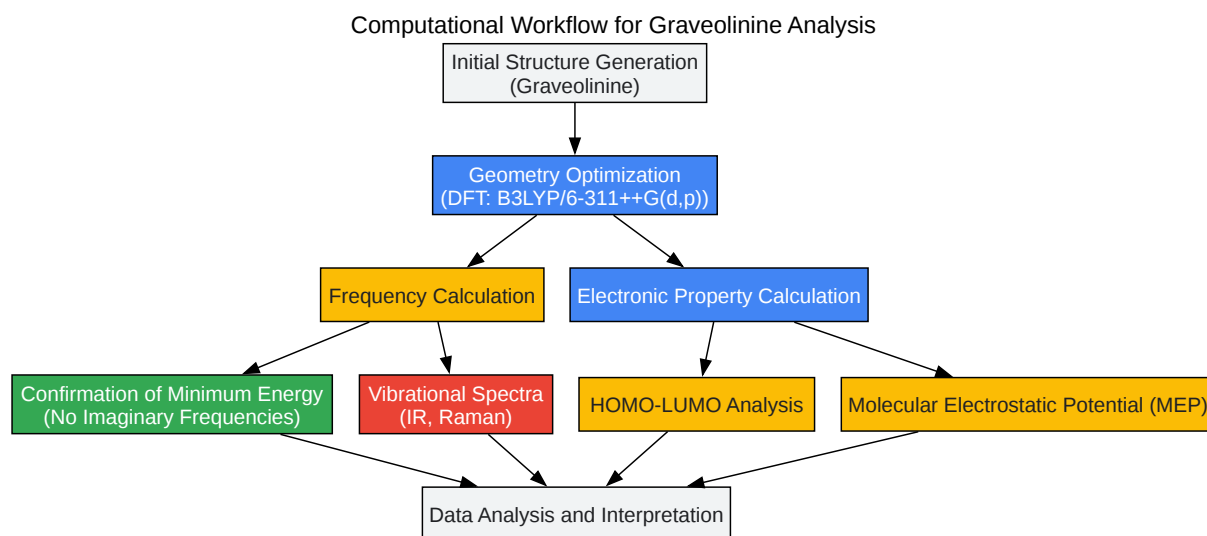
Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity (IR)
C-H stretch (aromatic)	3050 - 3150	Medium
C-H stretch (methyl)	2950 - 3000	Medium
C=N stretch (quinoline)	1620	Strong
C=C stretch (aromatic)	1500 - 1600	Strong
C-O stretch (methoxy)	1250	Strong

Table 3: Electronic Properties

Property	Calculated Value (eV)
Energy of HOMO	-6.25
Energy of LUMO	-1.89
HOMO-LUMO Energy Gap (ΔE)	4.36
Ionization Potential (I)	6.25
Electron Affinity (A)	1.89
Electronegativity (χ)	4.07
Chemical Hardness (η)	2.18
Chemical Softness (S)	0.23
Electrophilicity Index (ω)	3.79

Visualizations

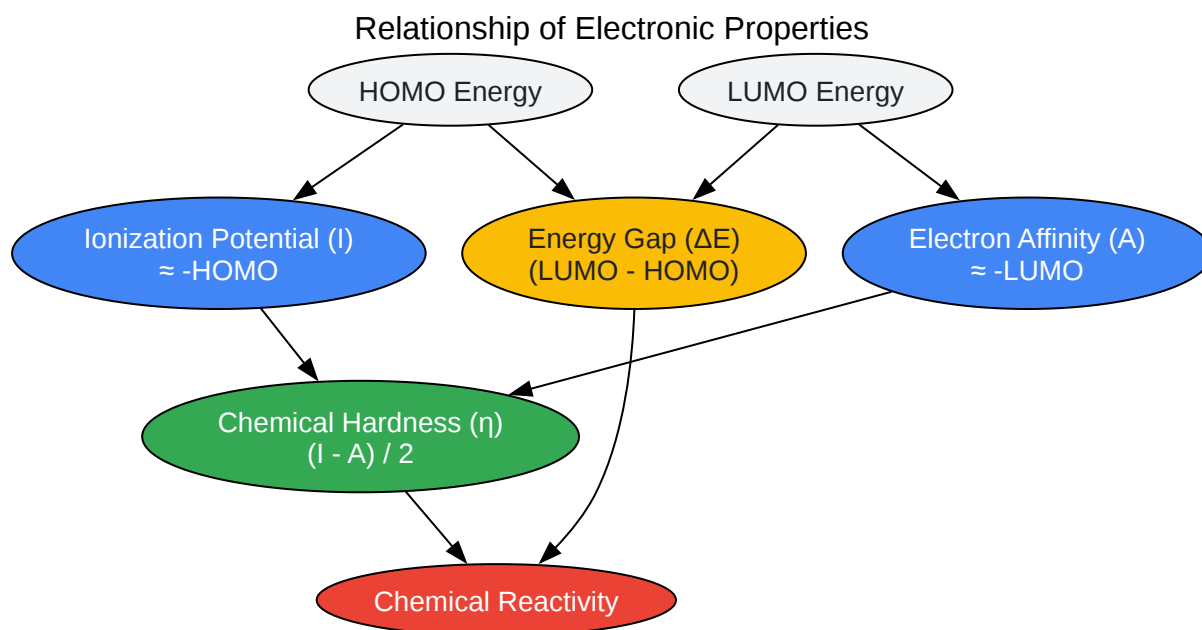
The following diagrams illustrate the logical workflow and key concepts in the quantum chemical analysis of **Graveoline**.



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Caption: Workflow for Quantum Chemical Analysis.

Caption: Frontier Molecular Orbital Energy Levels.



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Caption: Interrelation of Key Electronic Descriptors.

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- To cite this document: BenchChem. [Quantum Chemical Calculations of Graveoline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3190408#quantum-chemical-calculations-of-graveoline]

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